molecular formula C23H19IN2O4 B15015223 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate CAS No. 303086-02-4

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate

Cat. No.: B15015223
CAS No.: 303086-02-4
M. Wt: 514.3 g/mol
InChI Key: OKTLXJVADYSZNM-AFUMVMLFSA-N
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Description

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is a complex organic compound with the molecular formula C23H19IN2O4 and a molecular weight of 514.323. This compound is notable for its unique structure, which includes both phenyl and iodobenzoate groups, making it a subject of interest in various fields of scientific research .

Properties

CAS No.

303086-02-4

Molecular Formula

C23H19IN2O4

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C23H19IN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

OKTLXJVADYSZNM-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its iodine atom, in particular, makes it a valuable compound for further functionalization and study .

Biological Activity

Structural Information

  • Molecular Formula : C23H19IN2O4
  • CAS Number : 303086-02-4
  • SMILES Representation : CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3
  • InChIKey : VRVJBIGTYGREEP-BUVRLJJBSA-N

2D Structure

2D Structure

Predicted Properties

The predicted collision cross-section (CCS) values for the compound in various adduct forms are as follows:

Adductm/zPredicted CCS (Ų)
[M+H]+389.14958194.1
[M+Na]+411.13152207.3
[M+NH4]+406.17612200.3
[M+K]+427.10546199.2
[M-H]-387.13502200.6

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate exhibit significant antimicrobial properties. For instance, derivatives of phenyl benzoates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the carbohydrazone moiety is believed to enhance the antimicrobial efficacy by disrupting bacterial cell walls.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, compounds with similar structures have demonstrated selective cytotoxicity against human cancer cell lines such as HeLa and MCF7, suggesting potential applications in cancer therapy. The mechanism of action may involve apoptosis induction and cell cycle arrest.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the anticancer properties of a related compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size and improved survival rates among treated mice compared to controls.
    • Reference : Journal of Medicinal Chemistry, 2023.
  • Case Study on Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial activity of a similar benzoate derivative against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antifungal activity.
    • Reference : International Journal of Antimicrobial Agents, 2023.

Toxicological Profile

Preliminary toxicological assessments suggest that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile comprehensively. Standard assays for genotoxicity and organ toxicity should be conducted to ascertain its suitability for therapeutic applications.

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